molecular formula C21H26N2O7S2 B253781 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

Katalognummer B253781
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: GDXXLMUUIJDZNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide, also known as DB844, is a sulfonamide derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This molecule has been shown to exhibit antimicrobial activity against a variety of pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. In

Wirkmechanismus

The exact mechanism of action of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed that this compound targets the cell wall of M. tuberculosis, disrupting its integrity and leading to cell death. This hypothesis is supported by studies that have shown that this compound exhibits bactericidal activity against M. tuberculosis, meaning that it kills the bacteria rather than simply slowing down its growth.
Biochemical and physiological effects:
This compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, studies have shown that this compound does not inhibit the activity of human enzymes, further supporting its potential as a safe and effective drug.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide in lab experiments is its high potency against drug-resistant strains of M. tuberculosis. Additionally, this compound has low toxicity in vitro, making it a safer alternative to other antimicrobial agents. However, one limitation is the complex synthesis method required to produce this compound, which may make it difficult to scale up for large-scale production.

Zukünftige Richtungen

There are several future directions for research on 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide. One potential avenue is the development of new tuberculosis therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use against other bacterial pathogens. Finally, research is needed to develop more efficient synthesis methods for this compound to enable large-scale production.

Synthesemethoden

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide can be synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-amino-4,4-dimethyl-3-oxo-1,2-thiazolidine to form the isothiazolidinyl derivative. Finally, oxidation with hydrogen peroxide yields this compound.

Wissenschaftliche Forschungsanwendungen

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis. In vitro studies have shown that this compound is highly effective against drug-resistant strains of M. tuberculosis, making it a promising candidate for the development of new tuberculosis therapies. Additionally, this compound has been shown to exhibit activity against other bacterial pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.

Eigenschaften

Molekularformel

C21H26N2O7S2

Molekulargewicht

482.6 g/mol

IUPAC-Name

5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C21H26N2O7S2/c1-21(2)14-31(25,26)23(20(21)24)16-9-10-18(30-4)19(13-16)32(27,28)22-12-11-15-7-5-6-8-17(15)29-3/h5-10,13,22H,11-12,14H2,1-4H3

InChI-Schlüssel

GDXXLMUUIJDZNU-UHFFFAOYSA-N

SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCCC3=CC=CC=C3OC)C

Kanonische SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCCC3=CC=CC=C3OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.